molecular formula C11H14O B1349305 1-(2,5-Dimethylphenyl)propan-2-one CAS No. 53291-89-7

1-(2,5-Dimethylphenyl)propan-2-one

Cat. No. B1349305
CAS RN: 53291-89-7
M. Wt: 162.23 g/mol
InChI Key: XHEUPKZIPXSSLU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)propan-2-one is a chemical compound with the molecular formula C11H14O. It has a molecular weight of 162.23 . The IUPAC name for this compound is 1-(2,5-dimethylphenyl)acetone .


Molecular Structure Analysis

The InChI code for 1-(2,5-Dimethylphenyl)propan-2-one is 1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 . The compound has a heavy atom count of 12 and a topological polar surface area of 17.1 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 162.104465066 g/mol .

Scientific Research Applications

X-Ray Structures and Computational Studies

Researchers Nycz, Małecki, Zawiazalec, and Paździorek (2011) conducted a study on several cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. They used techniques like FTIR, UV–Vis, NMR spectroscopy, and single-crystal X-ray diffraction to characterize these compounds, optimizing their geometries using density functional theory (DFT). This research contributes to understanding the structural and electronic properties of similar compounds, including 1-(2,5-Dimethylphenyl)propan-2-one (Nycz et al., 2011).

Conformational Analyses in Different Environments

Nitek, Kania, Marona, Waszkielewicz, and Żesławska (2020) explored the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to 1-(2,5-Dimethylphenyl)propan-2-one. Their work involved X-ray diffraction analysis and emphasized the importance of understanding the conformations of such compounds in different environments (Nitek et al., 2020).

Novel Synthesis Methods

Maghsoodlou, Khandan-Barani, Hazeri, Habibi-khorasani, and Willis (2014) described a one-pot, three-component synthesis of symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives, demonstrating an innovative approach to synthesizing compounds with structural similarities to 1-(2,5-Dimethylphenyl)propan-2-one (Maghsoodlou et al., 2014).

SAR Analysis of Molecule Antagonists

Urbano, Guerrero, Zhao, Velaparthi, Schaeffer, Brown, Rosen, and Roberts (2011) conducted structure-activity relationship (SAR) analyses on small molecule antagonists of the S1P₄ receptor. They studied compounds including the 2,5-dimethylphenyl analog, providing insights into the molecular interactions and potential therapeutic applications of such compounds (Urbano et al., 2011).

Synthesis and Photophysical Properties

Abelt, Sun, and Everett (2011) reported onthe synthesis and properties of compounds like 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN). This study contributes to understanding the photophysical properties of similar compounds, highlighting their potential applications in areas such as fluorescence and spectroscopy (Abelt et al., 2011).

Discovery of Nonpeptide Agonists

Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, and Hacksell (2002) discovered nonpeptidic agonists of the urotensin-II receptor, including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a structurally related compound to 1-(2,5-Dimethylphenyl)propan-2-one. Their research opens avenues for the development of new pharmacological research tools and drug leads (Croston et al., 2002).

Antagonistic Characterization on Alpha 1-Adrenoceptor

Lu, Zhang, Xia, and Han (2000) studied the antagonistic effect of 1-(2,6-dimethylphenox)-2-(3,4-dimethylphenyl ethylamino) propane hydrochloride on alpha 1-adrenoceptor. This study is relevant as it investigates the interaction of structurally similar compounds with biological receptors, providing insights into potential therapeutic applications (Lu et al., 2000).

Supramolecular Structures of Oximes

Low, Santos, Lima, Brandão, and Gomes (2010) analyzed the hydrogen bonding patterns in oxime structures, including compounds similar to 1-(2,5-Dimethylphenyl)propan-2-one. Their research contributes to a better understanding of the supramolecular structures and interactions of such compounds (Low et al., 2010).

properties

IUPAC Name

1-(2,5-dimethylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEUPKZIPXSSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370127
Record name 1-(2,5-dimethylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)propan-2-one

CAS RN

53291-89-7
Record name 1-(2,5-dimethylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P MacQueen - 2018 - dalspace.library.dal.ca
Homogeneous transition metal-catalysis has had a great impact on the synthesis of organic molecules in recent years. The selective mono-arylation of small molecules, a class of …
Number of citations: 1 dalspace.library.dal.ca

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